molecular formula C27H32N2O4S B13378138 ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

Cat. No.: B13378138
M. Wt: 480.6 g/mol
InChI Key: AMCHQIFLSFJQCW-BMBZWDQTSA-N
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Description

Ethyl 5-[4-(diethylamino)-2-ethoxybenzylidene]-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a molecular formula of C27H32N2O4S . This compound is known for its unique structure, which includes a thiophene ring, a benzylidene group, and various functional groups that contribute to its diverse chemical properties.

Preparation Methods

The synthesis of ethyl 5-[4-(diethylamino)-2-ethoxybenzylidene]-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps, including the formation of intermediate compounds. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

Ethyl 5-[4-(diethylamino)-2-ethoxybenzylidene]-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 5-[4-(diethylamino)-2-ethoxybenzylidene]-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-[4-(diethylamino)-2-ethoxybenzylidene]-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 5-[4-(diethylamino)-2-ethoxybenzylidene]-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate can be compared with similar compounds such as:

  • Ethyl 5-[4-(diethylamino)-2-ethoxybenzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate
  • Ethyl 5-[4-(diethylamino)-2-ethoxybenzylidene]-2-[(4-ethylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

These compounds share similar structures but differ in the specific functional groups attached to the thiophene ring. The uniqueness of ethyl 5-[4-(diethylamino)-2-ethoxybenzylidene]-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

Ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate, often referred to as compound 4767-1268, is a complex organic molecule notable for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C28H34N2O4SC_{28}H_{34}N_{2}O_{4}S with a molecular weight of approximately 494.6 g/mol. The compound features a thiophene ring, which contributes to its electronic properties and potential interactions with biological systems.

Biological Activities

Preliminary studies suggest that this compound exhibits significant biological activities, which may include:

  • Anticancer Activity : Research indicates that compounds with similar structures may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Some derivatives of thiophene compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Compounds with similar functional groups have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Understanding the mechanism of action of this compound involves studying its interactions with biological macromolecules:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or inflammation.
  • Receptor Binding : It could interact with cellular receptors, modulating signaling pathways that lead to therapeutic effects.
  • Cellular Uptake : The presence of diethylamino and ethoxy groups may enhance cellular permeability, facilitating the compound's uptake into target cells.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateC14H16N2O3C_{14}H_{16}N_{2}O_{3}Tetrahydropyrimidine coreDifferent core structure; potential for different biological activity
Ethyl 2-amino-5-(4-chlorophenylcarbamoyl)-4-methylthiophene-3-carboxylateC14H14ClN2O4SC_{14}H_{14}ClN_{2}O_{4}SChlorophenyl substituentPresence of chlorine affects reactivity
Ethyl 2-amino-5-(4-nitrophenyl)thiophene-3-carboxylateC14H14N2O4SC_{14}H_{14}N_{2}O_{4}SNitro group on phenyl ringNitro group may enhance electron-withdrawing properties

This comparison highlights the unique combination of functional groups in this compound, which may contribute to its distinct biological activities.

Case Studies and Research Findings

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry reported that similar thiophene derivatives exhibited potent anticancer activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth in vivo .
  • Antimicrobial Activity : Research highlighted in Antimicrobial Agents and Chemotherapy demonstrated that compounds with thiophene cores showed significant antibacterial activity against resistant strains of bacteria .
  • Inflammation Models : In vitro studies indicated that derivatives of this compound reduced pro-inflammatory cytokine production in macrophages, suggesting potential use in inflammatory diseases .

Properties

Molecular Formula

C27H32N2O4S

Molecular Weight

480.6 g/mol

IUPAC Name

ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C27H32N2O4S/c1-6-29(7-2)21-15-12-19(22(17-21)32-8-3)16-23-25(30)24(27(31)33-9-4)26(34-23)28-20-13-10-18(5)11-14-20/h10-17,30H,6-9H2,1-5H3/b23-16-,28-26?

InChI Key

AMCHQIFLSFJQCW-BMBZWDQTSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=C\2/C(=C(C(=NC3=CC=C(C=C3)C)S2)C(=O)OCC)O)OCC

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C2C(=C(C(=NC3=CC=C(C=C3)C)S2)C(=O)OCC)O)OCC

Origin of Product

United States

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